Boc-Ser(tBu)-OH

Vue d'ensemble

Description

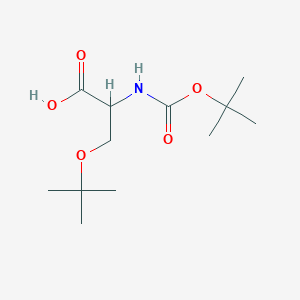

tert-Butyloxycarbonyl-L-serine tert-butyl ester: , commonly referred to as Boc-Ser(tBu)-OH, is a derivative of the amino acid serine. It is widely used in peptide synthesis as a protecting group for the amino and hydroxyl groups of serine. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group protecting the amino group and a tert-butyl (tBu) group protecting the hydroxyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-OH typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Ser(tBu)-OH undergoes various chemical reactions, primarily focusing on the removal of the protecting groups. The compound can undergo:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the tert-butyl group can be removed using acids like hydrochloric acid or trifluoroacetic acid.

Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group. The reaction is typically carried out at room temperature.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products Formed:

Deprotection: The major products formed are serine and the corresponding by-products of the protecting groups.

Substitution: The products depend on the nature of the substituent introduced in place of the hydroxyl group.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Ser(tBu)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the amino functionality, allowing for the stepwise construction of peptides with high precision and efficiency. The compound's stability under basic conditions is advantageous, as it can withstand various coupling reagents without decomposing.

Synthesis Process:

- Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- Coupling: The protected serine is coupled with other amino acids on a resin using coupling reagents like HATU or DIC in DMF.

- Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), yielding the active serine residue for further reactions.

Biological Research

In biological research, this compound is crucial for synthesizing peptides and proteins necessary for studying enzyme mechanisms, protein-protein interactions, and cellular signaling pathways. Its incorporation into peptides allows researchers to explore various biological activities.

Key Findings:

- Peptides containing this compound have shown neurotrophic activity, influencing factors critical for neuronal survival and differentiation.

- Research indicates potential antimicrobial properties against pathogens when this compound is part of cyclic peptide structures.

- Some synthesized peptides have demonstrated interactions with opioid receptors, suggesting applications in pain management therapies .

Case Study 1: Neurotrophic Factor Modulation

A study investigated a peptide containing this compound and its effects on thymic macrophages' expression of the TrkB neurotrophin receptor. The results indicated that this peptide could enhance receptor expression, suggesting a role in modulating immune responses through neurotrophic signaling pathways .

Case Study 2: Antimicrobial Peptide Development

Research focusing on cyclic peptides synthesized with this compound revealed significant antimicrobial activity against Staphylococcus aureus. Structural modifications were shown to enhance bioactivity and stability, highlighting the compound's versatility in developing new therapeutic agents .

Mécanisme D'action

The primary mechanism of action of Boc-Ser(tBu)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. The deprotection steps are crucial for the final assembly of the peptide chain.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.

Comparaison Avec Des Composés Similaires

Fmoc-Ser(tBu)-OH: Another serine derivative used in peptide synthesis, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Cbz-Ser(tBu)-OH: A serine derivative with a carbobenzoxy (Cbz) group protecting the amino group.

Uniqueness: Boc-Ser(tBu)-OH is unique due to the stability and ease of removal of the Boc and tert-butyl protecting groups. The Boc group is stable under basic conditions and can be removed using mild acidic conditions, making it suitable for a wide range of synthetic applications. The tert-butyl group provides additional protection to the hydroxyl group, ensuring the integrity of the serine residue during peptide synthesis.

Activité Biologique

Boc-Ser(tBu)-OH, or N-Boc-Serine (t-butyl) , is a protected form of the amino acid serine that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Weight : 185.24 g/mol

- CAS Number : 3262-72-4

The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino function of serine, allowing for selective reactions during peptide synthesis without interference from the amino group.

Synthesis

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). A common approach involves the coupling of this compound with other amino acids using coupling reagents like HATU or DIC in DMF. The process can be summarized as follows:

- Protection : The serine hydroxyl group is protected by the t-butyl group.

- Coupling : The protected serine is coupled with another amino acid on a resin.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the active serine residue.

This compound exhibits several biological activities primarily through its incorporation into peptides that interact with various biological targets:

- Neurotrophic Activity : Peptides containing this compound have been shown to influence neurotrophic factors, which are critical for neuronal survival and differentiation. For instance, research indicates that certain neurotrophic factors can modulate immune responses, suggesting potential therapeutic applications in neurodegenerative diseases and immune disorders .

- Antimicrobial Properties : Compounds synthesized with this compound have demonstrated antimicrobial activity against various pathogens. For example, modifications of teixobactin derivatives incorporating this compound have shown enhanced binding to lipid II, a key component of bacterial cell walls, leading to increased potency against resistant strains .

- Opioid Receptor Modulation : Some studies have indicated that peptides synthesized with this compound can interact with opioid receptors, potentially providing analgesic effects. This activity is particularly relevant in the development of new pain management therapies .

Case Study 1: Neurotrophic Factor Modulation

A study investigated the effects of a peptide containing this compound on thymic macrophages and their expression of the TrkB neurotrophin receptor. Results indicated that this peptide could enhance receptor expression, suggesting a role in modulating immune responses through neurotrophic signaling pathways .

Case Study 2: Antimicrobial Peptide Development

Research focusing on the synthesis of cyclic peptides using this compound revealed that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity and stability .

Data Table: Biological Activities of Peptides Containing this compound

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYLRGKEIUPMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318722 | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-38-8, 248921-67-7 | |

| Record name | NSC334309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.